3-(羟甲基)环戊酮

描述

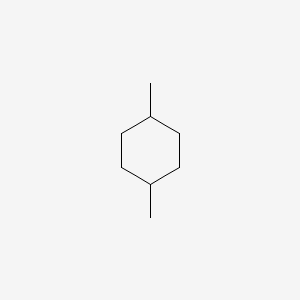

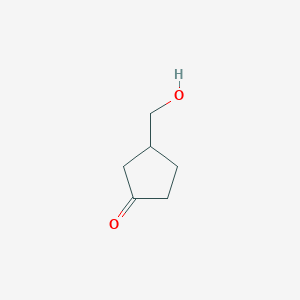

3-(Hydroxymethyl)cyclopentanone (HCPN) is a versatile intermediate in organic synthesis, particularly valuable in the production of polymers, pesticides, fragrances, and as a precursor for various biologically active compounds. It is a cyclopentanone derivative with a hydroxymethyl group at the third position, which can be synthesized from bio-derived materials such as 5-hydroxymethylfurfural (HMF) .

Synthesis Analysis

The synthesis of HCPN has been achieved through several innovative methods. One approach involves the use of non-noble metal-based catalysts like Cu–Al2O3 and Co–Al2O3, which facilitate the conversion of HMF to HCPN with high selectivity in an environmentally friendly medium such as water . Another method employs a Ni-Fe/Al2O3 catalyst, which shows a synergistic effect in the Ni-Fe alloy, leading to high selectivity and stability for the production of HCPN . Additionally, asymmetric synthesis routes have been developed, such as the Mo-catalyzed alkylation and Cu-catalyzed intramolecular cyclopropanation, to produce chiral derivatives of cyclopentanones .

Molecular Structure Analysis

The molecular structure of HCPN and its derivatives is characterized by the presence of a cyclopentanone ring with a hydroxymethyl group. This structure is amenable to further chemical modifications, such as the introduction of additional functional groups or the formation of chiral centers, which can be achieved through enantioselective synthesis methods . The cyclopentanone core can also serve as an isostere for the carboxylic acid functional group, offering a novel approach in drug design .

Chemical Reactions Analysis

HCPN and its derivatives participate in a variety of chemical reactions. For instance, the reductive coupling reaction of dihydroxybenzophenone and cyclobutanone can lead to unexpected products like 2,2-bis-(4-hydroxyphenyl)-cyclopentanone . Ultrasound-assisted one-pot three-component reactions have been used to synthesize thioether derivatives of cyclopentanones . Furthermore, the synthesis of enantiomerically pure amino-cyclopentanes from L-aspartic acid demonstrates the potential of HCPN derivatives in constructing nucleoside analogs with antiviral and antineoplastic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of HCPN and its derivatives are influenced by the substituents on the cyclopentanone ring. Cyclopentanone derivatives exhibit pKa values similar to carboxylic acids, which is significant for their use as isosteres in medicinal chemistry . The introduction of different substituents can also affect the lipophilicity and acidity of these compounds, further expanding their utility in various chemical and pharmaceutical applications .

科学研究应用

生物质转化和化学合成

- 3-(羟甲基)环戊酮 (HCPN) 是生物质衍生化学品(如糠醛 (FF) 和 5-(羟甲基)糠醛 (HMF))的重要衍生物。它作为具有商业重要性的各种化合物的合成中间体发挥着至关重要的作用。研究重点在于提高将 FF 和 HMF 转化为 HCPN 的可扩展性、环境足迹和成本竞争力,并开发出在温和条件下发挥作用的高效、可循环利用的多相催化剂,从而实现 HCPN 的优异产率 (Dutta & Bhat, 2021)。

手性环戊酮的合成

- 该化合物已用于手性环戊酮的不对称合成,采用不对称烷基化和环丙烷化等方法。这些过程是特定立体异构体环戊酮生产中的关键,它们在各种化学合成中具有价值 (Palucki et al., 2002)。

抗病毒剂的合成

- 还对使用 3-(羟甲基)环戊酮衍生物合成具有潜在抗病毒特性的碳环核苷类似物进行了研究。这涉及分子水平的特定修饰,以生成评估其抗病毒功效的化合物 (Wachtmeister et al., 1999)。

天然产物合成和抗菌活性

- 已从内生真菌中分离出 2-羟甲基-3-甲基环戊-2-烯酮和顺式-2-羟甲基-3-甲基环戊酮等天然产物,显示出温和的抗分枝杆菌活性。这些与 3-(羟甲基)环戊酮相关的化合物对于有机合成和潜在的抗菌应用非常重要 (Chomcheon et al., 2006)。

绿色化学中的环境应用

- 使用非贵金属催化剂将 HMF 转化为 HCPN 代表了绿色化学中的重要一步。该过程涉及在水等环境友好介质中选择性生产 HCPN,突出了其在可持续化学过程中的潜力 (Ramos et al., 2017)。

针对阿尔茨海默病的药物研究

- 环戊酮衍生物(包括与 3-(羟甲基)环戊酮相关的衍生物)已因其治疗阿尔茨海默病的潜力而受到研究。它们在抑制淀粉样斑块形成方面显示出前景,并且可能对开发未来的 AD 治疗具有重要意义 (Ullah et al., 2021)。

安全和危害

未来方向

The selective hydrogenation and rearrangement of 5-hydroxymethylfurfural (5-HMF) to 3-hydroxymethyl-cyclopentone (HCPN) were studied over a MOF-derived bimetallic nickel–copper catalyst in water . The combination of nickel and copper dramatically improved the efficiency in both the selective hydrogenation of the carbonyl group of 5-HMF and the hydrogenative ring-rearrangement of the C5 ring . This suggests potential future directions for improving the synthesis of 3-(Hydroxymethyl)cyclopentanone.

作用机制

Target of Action

3-(Hydroxymethyl)cyclopentanone, also known as 3-(HYDROXYMETHYL)CYCLOPENTAN-1-ONE, is a precursor to synthesize methyl epijasmonate . It is also used as an intermediate in the preparation of HIV chemokine CCR-5 receptor antagonists .

Mode of Action

It is known that carbenes, such as dichlorocarbene, can interact with alkenes to form cyclopropane structures

Biochemical Pathways

The transformation of biomass-derived furfurals to cyclopentanones, including 3-(Hydroxymethyl)cyclopentanone, involves the hydrogenative ring rearrangement of furfurals . This process requires three moles of hydrogen per mole of furfural, forming one mole of water as a byproduct .

Result of Action

The result of the action of 3-(Hydroxymethyl)cyclopentanone is the formation of other compounds, such as methyl epijasmonate . In the case of HIV chemokine CCR-5 receptor antagonists, the compound serves as an intermediate .

Action Environment

The action of 3-(Hydroxymethyl)cyclopentanone can be influenced by various environmental factors. For instance, the transformation of furfurals to cyclopentanones is performed under catalytic hydrogenation conditions in an aqueous medium . The reaction rates and product distribution can be influenced by several variables, including the acidity of the catalyst support and impurities in the feedstock .

属性

IUPAC Name |

3-(hydroxymethyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDJASYMJNCZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)cyclopentanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources of 3-(Hydroxymethyl)cyclopentanone?

A1: 3-(Hydroxymethyl)cyclopentanone (HCPN) is not naturally occurring but can be synthesized from renewable biomass sources. One of the primary production routes involves the catalytic hydrogenative ring rearrangement of 5-(hydroxymethyl)furfural (HMF) [, , , ]. HMF, in turn, can be derived from the dehydration of fructose, a sugar abundant in biomass.

Q2: What makes 3-(Hydroxymethyl)cyclopentanone a promising platform chemical?

A2: HCPN's structure, featuring both a ketone and a hydroxyl group, offers versatile reactivity, allowing for various chemical transformations. This versatility makes it a potential building block for numerous valuable chemicals, including pharmaceuticals, polymers, and fuels []. Additionally, its origin from renewable biomass sources positions it as a sustainable alternative to petroleum-derived chemicals.

Q3: What types of catalysts are effective in producing 3-(Hydroxymethyl)cyclopentanone from 5-(hydroxymethyl)furfural?

A3: Various heterogeneous catalysts have shown promise in facilitating the conversion of HMF to HCPN. Nickel supported on alumina (Ni/Al2O3) derived from layered double hydroxides has demonstrated good activity and selectivity for HCPN production in an aqueous medium [, ]. Other notable examples include palladium supported on pyrochlore catalysts with oxygen vacancies [] and palladium supported on various lanthanum-based pyrochlores (La2B2O7, where B=Ti, Zr, Ce) []. The choice of catalyst and reaction conditions significantly influences the selectivity towards HCPN versus other potential products like tetrahydrofuran-2,5-diyldimethanol.

Q4: What challenges are associated with the catalytic production of 3-(Hydroxymethyl)cyclopentanone?

A4: While promising, the catalytic synthesis of HCPN faces challenges. One significant hurdle is achieving high selectivity towards HCPN while minimizing the formation of byproducts. Reaction temperature plays a crucial role, with lower temperatures favoring HCPN formation, while higher temperatures can lead to the formation of 3-hydroxymethyl cyclopentanone []. Another challenge is catalyst deactivation, often due to coke formation, necessitating regeneration processes []. Research continues to optimize catalyst design and reaction conditions to enhance HCPN yield and process sustainability.

Q5: Are there any computational studies related to the production or applications of 3-(Hydroxymethyl)cyclopentanone?

A5: While the provided abstracts don't detail specific computational studies on HCPN, they highlight the importance of understanding reaction mechanisms and catalyst behavior. Computational chemistry tools, like Density Functional Theory (DFT), can be employed to investigate the reaction pathways involved in HCPN synthesis, helping to design more efficient and selective catalysts []. These tools can also predict the properties and reactivity of HCPN derivatives, guiding the development of new applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3029318.png)

![2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B3029327.png)